Bicyclo[3.1.0]hexane-3-carboxylic acid
Overview
Description
Bicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that features a unique structural motif. It is a conformationally constrained bioisostere of cyclohexane, which means it mimics the structure of cyclohexane but with a more rigid framework. This rigidity can confer tighter binding to target proteins, better selectivity, and increased resistance to metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Medicine: It is used in the development of drugs with improved selectivity and metabolic stability.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves its interaction with target proteins. Its rigid structure allows for tighter binding to the target protein, which can enhance the efficacy of the compound. This interaction can modulate various molecular pathways, depending on the specific target .
Comparison with Similar Compounds
Cyclohexane: A simpler analog with a flexible structure.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system.
Bicyclo[4.1.0]heptane: A larger bicyclic compound with additional carbon atoms.
Uniqueness: Bicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific ring structure, which provides a balance between rigidity and functional versatility. This makes it particularly valuable in drug discovery and other applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUSWYDXDXBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297897 | |
Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-51-7 | |
Record name | 13388-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "The Electrolytic Decarboxylation of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic Acids"?
A1: The research paper investigates the electrochemical behavior of cis- and trans-bicyclo[3.1.0]hexane-3-carboxylic acids during electrolytic decarboxylation. [] This process involves using electricity to remove a carboxyl group (-COOH) from the molecule, leading to the formation of new products. The study likely explores the reaction mechanisms, product selectivity, and potential factors influencing the decarboxylation process for these specific isomers.
Q2: Are there any insights into the reaction mechanisms or product selectivity provided in the abstract?
A2: Unfortunately, the provided abstract lacks specific details on the reaction mechanisms, product selectivity, or influencing factors. [] A full-text analysis of the paper would be necessary to extract these insights.
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